![molecular formula C21H21ClN2O4 B2390022 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 849459-02-5](/img/structure/B2390022.png)
6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
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Description
This compound is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a coumarin ring, a piperazine ring, and a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The starting material was prepared by a reaction and then underwent a series of reactions to form the final product .Scientific Research Applications
- Research : 6-acetyl-7-hydroxy-4-methylcoumarin derivatives containing a piperazine group were synthesized and tested for their affinity to serotonin 5-HT1A and 5-HT2A receptors. Notably, compounds 4 and 7 exhibited excellent activity for 5-HT1A receptors, comparable to the reference compound 8-OH-DPAT .
- Evidence : Docking simulations revealed that certain piperazine chrome-2-one derivatives interacted with oxidoreductase enzymes, potentially inhibiting bacterial growth .
- Findings : Molecular docking studies indicated interactions between these derivatives and relevant enzymes, suggesting potential antiviral activity .
- Structure : It features a chloro-substituted chromenone scaffold with a piperazine moiety attached to the acetyl group .
Serotonin Receptor Modulation
Antibacterial Activity
Anti-HIV-1 Potential
Crystal Structure Insights
Biological Activity Optimization
properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-27-16-4-2-15(3-5-16)24-8-6-23(7-9-24)13-14-10-21(26)28-20-12-19(25)18(22)11-17(14)20/h2-5,10-12,25H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBZYEZDWUYPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
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